molecular formula C20H16FN5O2S B2863042 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 894056-91-8

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2863042
CAS RN: 894056-91-8
M. Wt: 409.44
InChI Key: YODJMPDCSIOWLQ-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” belongs to a class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a 1,2,4-triazole fused to a pyridazine. The 1,2,4-triazole moiety is a five-membered ring containing two nitrogen atoms and one nitrogen atom at the 1, 2, and 4 positions. The pyridazine is a six-membered ring with two nitrogen atoms at the 1 and 2 positions. The compound also contains a fluorophenyl group, a methoxyphenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolopyridazine core, with the fluorophenyl group, the methoxyphenyl group, and the acetamide group attached to it. The exact positions of these groups on the core structure would depend on the specifics of the synthesis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating methoxy group on the other phenyl ring, and the polar acetamide group . These groups could potentially direct and influence the course of reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetamide group and the aromatic rings could contribute to its solubility in polar solvents . The fluorine atom could influence its reactivity and stability .

Scientific Research Applications

Antitrypanosomal Agent

This compound has shown promise as an antitrypanosomal agent . Trypanosoma cruzi, the parasite responsible for Chagas disease, could be targeted by this compound. Encapsulation in polymeric particles like PLGA and PLA has been found to enhance its efficacy against the parasite, potentially leading to new treatments for this neglected tropical disease .

Leishmanicidal Activity

Similar to its antitrypanosomal properties, this compound could also serve as a leishmanicidal agent . Leishmaniasis, caused by Leishmania parasites, might be treated more effectively with formulations that improve the bioavailability and stability of the compound, thereby reducing the required dosage and side effects .

Cancer Research

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety have been evaluated for their effectiveness against various cancer cell lines. This particular compound could be investigated for its anticancer properties , especially considering its potential to be modified and optimized for better selectivity and potency .

Fluorescent Probes

The compound’s structure allows for the possibility of it being used as a fluorescent probe . Its potential for fluorescence could be harnessed in biochemical assays, cellular imaging, or even in the development of sensors for detecting biological molecules or changes within cells .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of related compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-15(11-16)22-19(27)12-29-20-24-23-18-10-9-17(25-26(18)20)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODJMPDCSIOWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

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